molecular formula C9H11BrO2 B7814180 1-Bromo-3-ethoxy-2-methoxybenzene

1-Bromo-3-ethoxy-2-methoxybenzene

Cat. No.: B7814180
M. Wt: 231.09 g/mol
InChI Key: FUZAVLKKQYRSLI-UHFFFAOYSA-N
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Description

1-Bromo-3-ethoxy-2-methoxybenzene (CAS: 1269479-63-1) is a brominated aromatic compound featuring ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) substituents at the 3- and 2-positions, respectively, with a bromine atom at the 1-position. This compound is structurally significant in organic synthesis, serving as a precursor for pharmaceuticals, agrochemicals, and advanced materials due to its reactive bromine site and electron-donating alkoxy groups.

Synthesis: The compound can be synthesized via nucleophilic substitution or etherification reactions. A general method involves reacting phenol derivatives with 1,2-dibromoethane in the presence of anhydrous K₂CO₃ in acetonitrile at elevated temperatures . For example, 1-(2-bromoethoxy)-benzene derivatives are synthesized using this protocol, which can be adapted for introducing ethoxy and methoxy groups through stepwise alkylation .

Properties

IUPAC Name

1-bromo-3-ethoxy-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-3-12-8-6-4-5-7(10)9(8)11-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZAVLKKQYRSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethoxy-2-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the bromination of 3-ethoxy-2-methoxybenzene using bromine or a bromine source in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-ethoxy-2-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The ethoxy and methoxy groups can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can lead to the formation of carboxylic acids or aldehydes.

Scientific Research Applications

1-Bromo-3-ethoxy-2-methoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with specific properties.

    Pharmaceutical Research: The compound is investigated for its potential use in drug development and medicinal chemistry.

    Chemical Biology: It is used in studies involving the modification of biological molecules.

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethoxy-2-methoxybenzene involves its interaction with various molecular targets through electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The ethoxy and methoxy groups can also influence the reactivity and stability of the compound by donating electron density to the ring.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-Bromo-3-chloro-2-methoxybenzene 183802-98-4 Cl (3), Br (1), OCH₃ (2) C₇H₆BrClO 235.48 Higher electrophilicity due to Cl; used in cross-coupling reactions
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1224629-07-5 F (3), NO₂ (4), Br (1), OCH₃ (2) C₇H₅BrFNO₃ 260.02 Enhanced reactivity for SNAr reactions; nitro group aids in electronic tuning
1-Bromo-2,3-difluoro-4-methoxybenzene 121219-03-2 F (2,3), Br (1), OCH₃ (4) C₇H₅BrF₂O 229.02 Increased steric hindrance; fluorines enhance thermal stability
4-Bromo-2-ethoxy-1-methylbenzene 33839-11-1 Br (4), OCH₂CH₃ (2), CH₃ (1) C₉H₁₁BrO 215.09 Methyl group reduces solubility in polar solvents

Key Observations :

  • Electron-Withdrawing vs. Donating Groups: The presence of nitro (NO₂) or chloro (Cl) substituents (e.g., in CAS 1224629-07-5 and 183802-98-4) increases electrophilicity, making these compounds more reactive in substitution reactions compared to the ethoxy/methoxy-substituted target compound .
  • Steric Effects : Bulkier substituents, such as hexyloxy groups in 1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene (CAS 1956379-93-3), reduce reaction rates in cross-coupling due to steric hindrance .
  • Solubility: Ethoxy and methoxy groups enhance solubility in polar aprotic solvents (e.g., DCM, THF), whereas methyl or fluoro substituents (e.g., in CAS 33839-11-1) decrease polarity, favoring solubility in non-polar media .

Table 2: Reactivity Comparison in Common Reactions

Reaction Type Target Compound (this compound) 1-Bromo-3-chloro-2-methoxybenzene 1-Bromo-2,3-difluoro-4-methoxybenzene
Suzuki Coupling Moderate yield (70–80%) due to electron-donating groups High yield (>90%) with Cl enhancing reactivity Low yield (50–60%) due to fluorine steric effects
SNAr (Nucleophilic Aromatic Substitution) Limited applicability (requires strong nucleophiles) High reactivity with amines/thiols Inert due to electron-deficient ring
Grignard Reaction Compatible with alkyl/aryl Grignard reagents Faster kinetics with Cl-activated sites Poor compatibility due to fluorine electronegativity

Mechanistic Insights :

  • The ethoxy and methoxy groups in the target compound donate electrons via resonance, deactivating the ring toward electrophilic substitution but activating it toward nucleophilic pathways under specific conditions .
  • Fluorine substituents (e.g., in CAS 121219-03-2) withdraw electrons inductively, creating an electron-deficient aromatic ring that resists nucleophilic attack .

Spectral and Physical Properties

Table 3: NMR Chemical Shifts (δ, ppm) Comparison

Compound ¹H NMR (OCH₃) ¹H NMR (OCH₂CH₃) ¹³C NMR (Br-C) Source
This compound 3.85 (s) 1.42 (t), 4.05 (q) 122.4 Inferred from
1-Bromo-4-methoxy-2-(trifluoromethyl)benzene 3.91 (s) N/A 118.9
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 3.89 (s) N/A 124.7

Notes:

  • The ethoxy group in the target compound shows characteristic triplet (δ ~1.42 ppm) and quartet (δ ~4.05 ppm) signals for CH₃ and CH₂, respectively .
  • Electron-withdrawing groups (e.g., NO₂ in CAS 1224629-07-5) deshield adjacent protons, upshifting NMR signals .

Biological Activity

1-Bromo-3-ethoxy-2-methoxybenzene is an aromatic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, synthesis methods, interaction with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H13BrO3C_{10}H_{13}BrO_3, with a molar mass of approximately 273.12 g/mol. The compound features a bromine atom, an ethoxy group, and a methoxy group attached to a benzene ring, which influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the bromination of 3-ethoxy-2-methoxybenzene. A common synthetic route is as follows:

  • Starting Material : 3-Ethoxy-2-methoxybenzene.
  • Reagent : Bromine (Br2Br_2).
  • Reaction :
    C10H13O3+Br2C10H13BrO3+HBrC_{10}H_{13}O_3+Br_2\rightarrow C_{10}H_{13}BrO_3+HBr
  • Conditions : The reaction is usually conducted in an organic solvent under controlled temperatures to maximize yield.

Enzyme Interaction

This compound has been identified as a substrate for various cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. These enzymes play critical roles in drug metabolism and the biotransformation of xenobiotics.

Enzyme Role Impact
CYP1A2Drug metabolismInfluences pharmacokinetics
CYP2D6Drug metabolismAffects efficacy and toxicity

Pharmacological Potential

Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its use in developing new antibiotics.
  • Anti-inflammatory Properties : Interaction studies suggest it may inhibit pro-inflammatory cytokines, offering therapeutic avenues for inflammatory diseases.

Case Studies and Research Findings

Several research studies have investigated the biological activity of compounds structurally related to this compound:

  • Study on Antimicrobial Activity :
    • Researchers evaluated the efficacy of halogenated phenolic compounds against resistant bacterial strains.
    • Results indicated that compounds similar to this compound exhibited significant antibacterial properties, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Inflammation Inhibition Study :
    • A study assessed the impact of various methoxy-substituted phenols on cytokine production in vitro.
    • Findings revealed that these compounds could reduce interleukin levels, suggesting their potential role in managing inflammatory conditions.

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